Acetic acid,2-[4-[[(2Z)-3-(4-bromophenyl)-5-[4-(trifluoromethyl)phenyl]-2-penten-4-yn-1-yl]oxy]-2-methylphenoxy]-
Description
This compound features a complex structure with a central acetic acid backbone substituted by two aromatic moieties: a 4-bromophenyl group and a 4-(trifluoromethyl)phenyl group, linked via a (2Z)-penten-4-ynyl chain. The presence of bromine and trifluoromethyl groups enhances its electron-withdrawing properties, while the conjugated alkyne-alkene system may influence rigidity and binding interactions.
Properties
IUPAC Name |
2-[4-[(Z)-3-(4-bromophenyl)-5-[4-(trifluoromethyl)phenyl]pent-2-en-4-ynoxy]-2-methylphenoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20BrF3O4/c1-18-16-24(12-13-25(18)35-17-26(32)33)34-15-14-21(20-6-10-23(28)11-7-20)5-2-19-3-8-22(9-4-19)27(29,30)31/h3-4,6-14,16H,15,17H2,1H3,(H,32,33)/b21-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWQRCIMQYXJWJG-KGENOOAVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC=C(C#CC2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)Br)OCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)OC/C=C(\C#CC2=CC=C(C=C2)C(F)(F)F)/C3=CC=C(C=C3)Br)OCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20BrF3O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Electronic Features
Bioactivity and Mechanism
- Target Compound : The bromophenyl and trifluoromethyl groups may target halogen-bond-accepting residues in enzymes (e.g., kinases or GPCRs). The extended chain could improve binding pocket occupancy .
- Thiazolidinone Derivatives (Ev. 1, 8): Known for anti-inflammatory and antimicrobial activity. The thioxo group in enhances hydrogen bonding, while the target compound’s alkyne chain may prioritize hydrophobic interactions .
- Thymoxamine (Ev. 4): A vasodilator acting via α-adrenoceptor antagonism.
Physicochemical Properties
Stability and Metabolic Profile
- Metabolic Stability: Trifluoromethyl groups resist oxidative metabolism, extending half-life compared to non-fluorinated compounds .
- Thiazolidinone Derivatives (Ev. 1): The thioxo group may confer susceptibility to hydrolysis, whereas the target compound’s alkyne-alkene system offers greater stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
